molecular formula C8H8BrClO B8202654 2-Bromo-5-chloro-1-methoxy-3-methylbenzene

2-Bromo-5-chloro-1-methoxy-3-methylbenzene

Cat. No.: B8202654
M. Wt: 235.50 g/mol
InChI Key: ATBPGJSZROQDBA-UHFFFAOYSA-N
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Description

2-Bromo-5-chloro-1-methoxy-3-methylbenzene is an organic compound that belongs to the class of aromatic halides It is characterized by the presence of bromine, chlorine, methoxy, and methyl substituents on a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-chloro-1-methoxy-3-methylbenzene can be achieved through several methods. One common approach involves the electrophilic aromatic substitution reaction. For instance, starting with 3-methylphenol, the compound can be brominated using bromine in the presence of a catalyst such as iron(III) bromide. Subsequently, chlorination can be performed using chlorine gas under controlled conditions to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale electrophilic aromatic substitution reactions. The process typically requires precise control of reaction conditions, including temperature, pressure, and the use of appropriate catalysts to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-chloro-1-methoxy-3-methylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Bromo-5-chloro-1-methoxy-3-methylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-5-chloro-1-methoxy-3-methylbenzene involves its interaction with specific molecular targets. The compound can act as an electrophile in substitution reactions, where it forms a sigma complex with nucleophiles. The presence of electron-withdrawing halogen atoms enhances its reactivity towards nucleophiles. Additionally, the methoxy group can participate in resonance stabilization, influencing the compound’s overall reactivity .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-5-methoxy-1,3-dimethylbenzene
  • 2-Chloro-5-methoxy-1,3-dimethylbenzene
  • 2-Bromo-1-chloro-5-methoxy-3-methylbenzene

Uniqueness

2-Bromo-5-chloro-1-methoxy-3-methylbenzene is unique due to the specific arrangement of its substituents, which imparts distinct chemical properties.

Properties

IUPAC Name

2-bromo-5-chloro-1-methoxy-3-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrClO/c1-5-3-6(10)4-7(11-2)8(5)9/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATBPGJSZROQDBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Br)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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